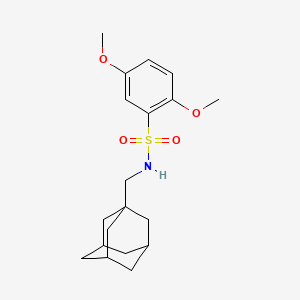

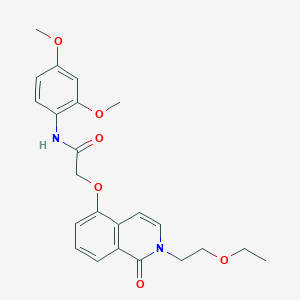

N-(1-Adamantylmethyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

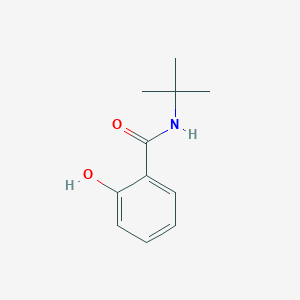

Adamantylmethyl compounds are generally derived from adamantane, a type of hydrocarbon that is structurally similar to diamond . The adamantyl group is known for its stability and rigidity, which can contribute to the properties of the larger compound . The “2,5-dimethoxybenzenesulfonamide” part of the compound suggests the presence of a benzenesulfonamide group with methoxy groups attached. Benzenesulfonamides are a class of organic compounds that are often used in the creation of dyes and therapeutic agents.

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the rigid, three-dimensional adamantylmethyl group attached to a 2,5-dimethoxybenzenesulfonamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the adamantyl group, which is known for its stability . The benzenesulfonamide group could potentially undergo reactions with various electrophiles or nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of its constituent groups. Adamantyl compounds are typically stable and resistant to heat , while benzenesulfonamides can exhibit a range of properties depending on their specific structure .Applications De Recherche Scientifique

Photosensitive Protecting Groups

Photosensitive protecting groups, including those related to dimethoxybenzenesulfonamide, are pivotal in synthetic chemistry. They offer controlled release of protected compounds in response to light, enabling precise reactions in complex synthesis pathways. This mechanism is especially valuable in developing pharmaceuticals and novel organic compounds, where specificity and control are paramount (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Analysis

Compounds with dimethoxybenzenesulfonamide structures are often studied for their antioxidant properties. Analytical methods to determine antioxidant activity are critical in food science, medicine, and pharmacology, as antioxidants play a significant role in combating oxidative stress and related diseases. Techniques such as ORAC, HORAC, and DPPH assays help in assessing the antioxidant capacity, which could be relevant for derivatives of the subject compound in exploring their effectiveness in various applications (Munteanu & Apetrei, 2021).

Synthesis of Cyclic Compounds

The synthesis and characterization of cyclic compounds containing similar sulfonamide structures are crucial in pharmaceutical research. These compounds often exhibit unique biological activities and can lead to the development of new drugs and functional molecules. The versatility of sulfonamide derivatives in organic syntheses underlines their importance in drug discovery and development (Kaneda, 2020).

Neurodegenerative Disease Treatment

Adamantane-based scaffolds, similar to the adamantyl group in N-(1-Adamantylmethyl)-2,5-dimethoxybenzenesulfonamide, are noted for their pharmacological potential in treating neurodegenerative diseases. Compounds like amantadine and memantine are examples of adamantane derivatives used in treating conditions such as Alzheimer's and Parkinson's diseases. The structure-activity relationships of these compounds suggest the potential of adamantane derivatives in exploring treatments for various neurodegenerative disorders (Dembitsky, Gloriozova, & Poroikov, 2020).

Sulfonamide-Based Medicinal Chemistry

Sulfonamide derivatives are foundational in developing a wide range of antimicrobial drugs. Advances in the chemistry of sulfonamides, including modifications to the classic antibacterial aminobenzenesulfonamide structure, have broadened their medicinal applications. These developments underscore the role of sulfonamide-based compounds in antimicrobial, anticancer, antiparasitic, and anti-inflammatory agents, suggesting areas where this compound derivatives could be applied (Shichao et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives can be involved in various chemical and catalytic transformations .

Biochemical Pathways

Adamantane derivatives have been known to be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Pharmacokinetics

The pharmacokinetic properties of adamantane derivatives can be influenced by their structure .

Result of Action

Adamantane derivatives have been known to exhibit high reactivity, which can lead to various chemical and catalytic transformations .

Action Environment

The reactivity of adamantane derivatives can depend on their structure .

Propriétés

IUPAC Name |

N-(1-adamantylmethyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4S/c1-23-16-3-4-17(24-2)18(8-16)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJXKFUYMBTJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-(trifluoromethyl)pyrazole](/img/structure/B2575571.png)

![N-(2-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2575573.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2575576.png)

![4-[(4-Methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2575582.png)

![2-(2-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2575591.png)

![3,9-dimethyl-7-(2-methylpropyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2575592.png)